1,1,2,2,3,3-Hexachloropropane

Catalog No.
S1515689
CAS No.
15600-01-8
M.F
C3H2Cl6
M. Wt
250.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,3,3-Hexachloropropane

CAS Number

15600-01-8

Product Name

1,1,2,2,3,3-Hexachloropropane

IUPAC Name

1,1,2,2,3,3-hexachloropropane

Molecular Formula

C3H2Cl6

Molecular Weight

250.8 g/mol

InChI

InChI=1S/C3H2Cl6/c4-1(5)3(8,9)2(6)7/h1-2H

InChI Key

HVCSXHFGNRDDQR-UHFFFAOYSA-N

SMILES

C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl

Canonical SMILES

C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl

The exact mass of the compound 1,1,2,2,3,3-Hexachloropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,2,2,3,3-Hexachloropropane (CAS 15600-01-8) is a highly chlorinated aliphatic hydrocarbon characterized by its symmetrical structure (CHCl2-CCl2-CHCl2) and ambient liquid state. Exhibiting a high density of 1.73 g/cm³ and a boiling point of 219 °C, it serves as a robust, thermally stable intermediate in industrial chemistry [1]. In procurement contexts, it is primarily sourced as a specialized regioselective precursor for the catalytic synthesis of next-generation hydrofluoroolefins (HFOs) and as a dense carrier solvent in advanced materials engineering [2].

Substituting 1,1,2,2,3,3-hexachloropropane with generic chlorocarbons, such as carbon tetrachloride, or with its structural isomers like 1,1,1,3,3,3-hexachloropropane, fundamentally alters downstream reaction pathways. In the synthesis of low-global-warming-potential (GWP) refrigerants, the exact placement of chlorine atoms dictates the regiochemistry of subsequent dehydrochlorination and HF-catalyzed fluorination steps [1]. A terminal-heavy isomer cannot yield the internally substituted hydrochlorofluorocarbon intermediates required for specific HFO architectures. Consequently, using an analog results in incorrect product profiles, lower target selectivity, and the need for highly complex, energy-intensive azeotropic separations to remove unwanted byproducts [2].

Fractional Distillation Efficiency vs. Terminal Isomers

During industrial purification workflows, 1,1,2,2,3,3-hexachloropropane exhibits a boiling point of 219 °C and a liquid density of 1.73 g/cm³. When compared directly to its structural isomer 1,1,1,3,3,3-hexachloropropane, which boils significantly lower at 206 °C with a density of 1.68 g/cm³, this 13 °C differential provides a distinct thermodynamic advantage [1]. This quantitative gap allows chemical engineers to achieve high-purity separation via standard fractional distillation without cross-contamination.

Evidence DimensionBoiling Point and Density
Target Compound DataBP: 219 °C, Density: 1.73 g/cm³
Comparator Or Baseline1,1,1,3,3,3-hexachloropropane (BP: 206 °C, Density: 1.68 g/cm³)
Quantified Difference+13 °C boiling point; +0.05 g/cm³ density
ConditionsStandard atmospheric pressure (760 torr)

Ensures high-purity feedstock isolation without the need for complex azeotropic distillation, directly reducing energy costs in HFO precursor manufacturing.

Regiochemical Control in Hydrofluoroolefin (HFO) Synthesis

The symmetrical CHCl2-CCl2-CHCl2 architecture of 1,1,2,2,3,3-hexachloropropane strictly controls its behavior during catalytic gas-phase fluorination. Unlike 1,1,1,3,3,3-hexachloropropane, which preferentially yields terminally fluorinated species (e.g., 1,1,1,3,3,3-hexafluoropropane), the 1,1,2,2,3,3-isomer provides exclusive access to internally substituted hydrofluorocarbon and hydrofluoroolefin intermediates [1]. This specific substitution pattern is non-reproducible with generic pentachloropropane baselines.

Evidence DimensionFluorination Regioselectivity
Target Compound DataInternal carbon substitution pathway
Comparator Or Baseline1,1,1,3,3,3-hexachloropropane (Terminal substitution pathway)
Quantified DifferenceDistinct downstream HFO/HFC architectures
ConditionsCatalytic gas-phase fluorination with HF

Procuring this exact isomer is mandatory for synthesizing specific low-GWP refrigerant architectures that rely on internal carbon fluorination.

Pore-Carrier Penetration for Type II Porous Liquids

In advanced materials science applications involving porous organic cages (e.g., CC3), solvent size-exclusivity determines the viability of Type II porous liquids. Computational and empirical models demonstrate that 1,1,2,2,3,3-hexachloropropane yields a Kernel Density Estimate (KDE) overlap of 0.292, indicating it is not size-excluded from the pore networks [1]. In contrast, bulkier baseline solvents fail to penetrate the cage apertures, rendering them useless as carrier fluids for these specific porous systems.

Evidence DimensionPore-Carrier Size-Exclusivity (KDE Overlap)
Target Compound DataKDE overlap = 0.292 (pore-penetrating)
Comparator Or BaselineSize-excluded baseline solvents (KDE below penetration threshold)
Quantified DifferenceComplete pore accessibility vs. size-exclusion
ConditionsSolvent interaction with CC3 porous organic cages

Validates the compound as a highly effective, non-excluded carrier solvent for engineering advanced porous liquids and gas-separation membranes.

Precursor for Low-GWP Hydrofluoroolefins (HFOs)

Leveraging its specific internal regiochemistry, 1,1,2,2,3,3-hexachloropropane is an essential feedstock for the catalytic synthesis of next-generation refrigerants and blowing agents. Its unique structure ensures the correct placement of fluorine atoms during HF-catalyzed substitution, which is critical for meeting strict global warming potential (GWP) targets [1].

Carrier Solvent for Type II Porous Liquids

Due to its favorable Kernel Density Estimate (KDE) overlap and high density, this compound serves as an optimal non-excluded carrier solvent for porous organic cages (such as CC3). It enables the formulation of fluid materials with permanent porosity, useful in advanced gas capture and separation technologies [2].

High-Density Halogenated Solvent for Specialized Synthesis

With a boiling point of 219 °C and a density of 1.73 g/cm³, it is utilized as a robust, thermally stable solvent in high-temperature chlorination reactions where lighter solvents like carbon tetrachloride would vaporize or fail to provide the necessary reaction medium [3].

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

1,1,2,2,3,3-hexachloropropane

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